![molecular formula C25H22O5 B14121703 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B14121703.png)
3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by its complex structure, which includes an ethoxyphenoxy group, a methylphenylmethoxy group, and a chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the ethoxyphenoxy group: This step involves the etherification of the chromen-4-one core with 2-ethoxyphenol using reagents such as potassium carbonate and dimethylformamide.
Attachment of the methylphenylmethoxy group: This can be accomplished through a nucleophilic substitution reaction, where the chromen-4-one derivative is reacted with 2-methylbenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-4-one derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling cascades, leading to changes in gene expression and cellular responses.
Interacting with receptors: Binding to cell surface or intracellular receptors, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one
- 3-(2-ethoxyphenoxy)-7-[(2-chlorophenyl)methoxy]-4H-chromen-4-one
- 3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)ethoxy]-4H-chromen-4-one
Uniqueness
3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structural features allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one is a synthetic organic compound belonging to the chromone class, characterized by its unique substitution pattern and potential biological activities. This article delves into its biological activity, highlighting research findings, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C25H22O5
- Molecular Weight : 402.4 g/mol
- IUPAC Name : this compound
- CAS Number : 637751-65-6
Structural Features
The compound features a chromenone core with ethoxyphenoxy and methoxy groups at specific positions, which may enhance its solubility and biological activity compared to similar compounds.
Property | Value |
---|---|
Molecular Formula | C25H22O5 |
Molecular Weight | 402.4 g/mol |
CAS Number | 637751-65-6 |
Solubility | Not available |
Overview of Biological Effects
Research indicates that compounds in the chromone family exhibit various biological activities, including:
- Anti-inflammatory properties
- Antioxidant effects
- Anticancer potential
The specific biological activity of this compound remains an area of ongoing investigation, with studies focusing on its interactions with cellular pathways.
The mechanism of action involves interactions with specific molecular targets. For example, the compound may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects.
Potential Molecular Targets
- Enzymes : Inhibition of enzymes related to inflammatory pathways.
- Receptors : Modulation of receptor activity associated with cancer cell proliferation.
Case Studies and Experimental Data
-
Anti-inflammatory Activity
- In vitro studies demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages.
- A study reported a decrease in nitric oxide production, suggesting potential for treating inflammatory diseases.
-
Anticancer Effects
- Research indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
-
Antioxidant Properties
- The compound showed significant scavenging activity against free radicals in various assays, indicating its potential as an antioxidant agent.
Comparative Analysis with Similar Compounds
Compound Name | Unique Features |
---|---|
3-(2-Methoxyphenoxy)-7-methoxychromen-4-one | Lacks ethyl group; simpler structure |
7-Hydroxychromenone | Hydroxyl group instead of methoxy; different reactivity |
3-(4-Ethoxyphenoxy)-7-fluorochromenone | Contains fluorine; may exhibit different biological activity |
The unique combination of substituents in this compound enhances its solubility and interaction with biological targets compared to these similar compounds.
Properties
Molecular Formula |
C25H22O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C25H22O5/c1-3-27-21-10-6-7-11-22(21)30-24-16-29-23-14-19(12-13-20(23)25(24)26)28-15-18-9-5-4-8-17(18)2/h4-14,16H,3,15H2,1-2H3 |
InChI Key |
AQNAXMVAUPALCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.